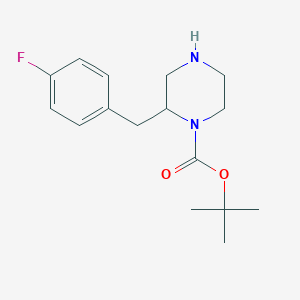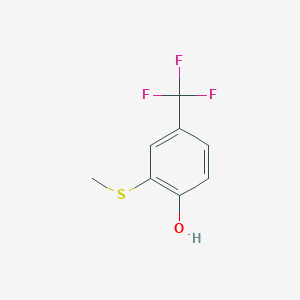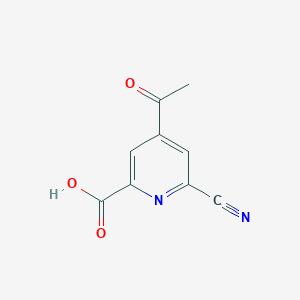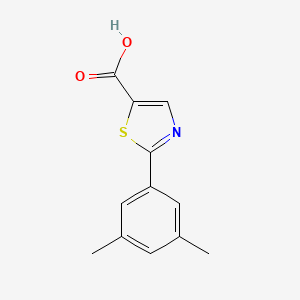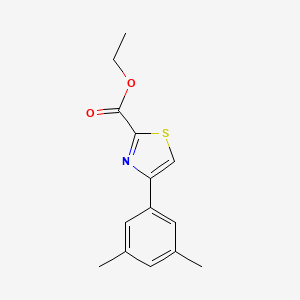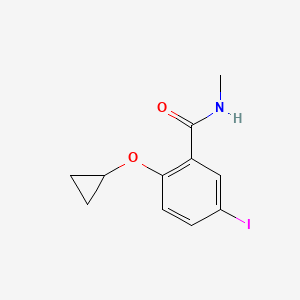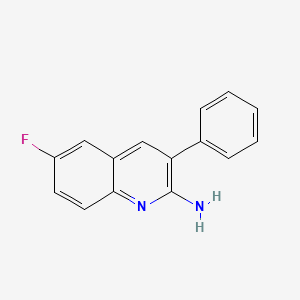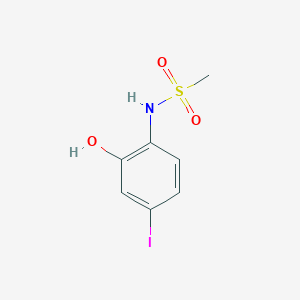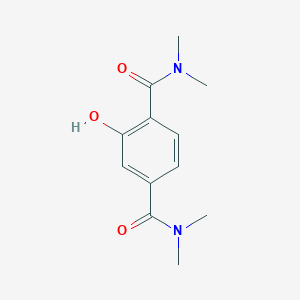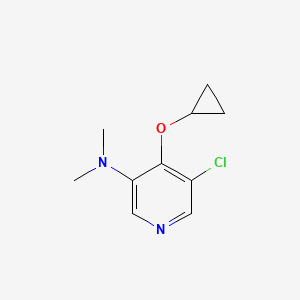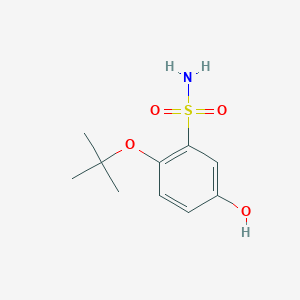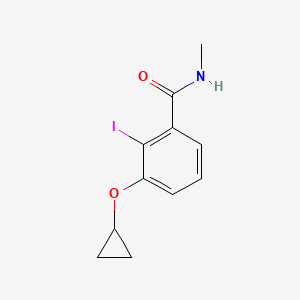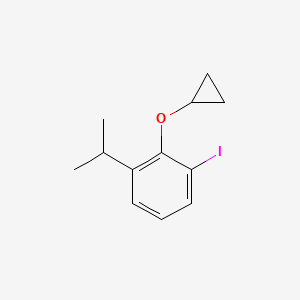
2-Cyclopropoxy-1-iodo-3-isopropylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropoxy-1-iodo-3-(propan-2-yl)benzene is an organic compound with the molecular formula C12H15IO It is characterized by the presence of a cyclopropoxy group, an iodine atom, and a propan-2-yl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-1-iodo-3-(propan-2-yl)benzene can be achieved through several synthetic routes. One common method involves the iodination of a suitable precursor, such as 2-cyclopropoxy-3-(propan-2-yl)benzene, using iodine and an oxidizing agent like hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions to ensure selective iodination.
Industrial Production Methods
Industrial production of 2-Cyclopropoxy-1-iodo-3-(propan-2-yl)benzene may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropoxy-1-iodo-3-(propan-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic groups.
Oxidation and Reduction Reactions: The cyclopropoxy and propan-2-yl groups can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of azides, nitriles, or other substituted benzene derivatives.
Coupling Reactions: Formation of biaryl compounds or other complex aromatic structures.
Oxidation and Reduction: Formation of alcohols, ketones, or carboxylic acids, depending on the specific reaction conditions.
Applications De Recherche Scientifique
2-Cyclopropoxy-1-iodo-3-(propan-2-yl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-Cyclopropoxy-1-iodo-3-(propan-2-yl)benzene involves its interaction with specific molecular targets and pathways. For example, in substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring and form new bonds. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyclopropoxy-2-iodo-benzene: Similar structure but with different substitution pattern on the benzene ring.
1-Cyclopropoxy-3-iodo-2-(propan-2-yl)benzene: Another isomer with a different arrangement of substituents.
Uniqueness
2-Cyclopropoxy-1-iodo-3-(propan-2-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the cyclopropoxy group and the iodine atom on the benzene ring allows for selective functionalization and diverse chemical transformations, making it a valuable compound in synthetic chemistry and research applications.
Propriétés
Formule moléculaire |
C12H15IO |
|---|---|
Poids moléculaire |
302.15 g/mol |
Nom IUPAC |
2-cyclopropyloxy-1-iodo-3-propan-2-ylbenzene |
InChI |
InChI=1S/C12H15IO/c1-8(2)10-4-3-5-11(13)12(10)14-9-6-7-9/h3-5,8-9H,6-7H2,1-2H3 |
Clé InChI |
QPKRWKCRKGNJOK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)I)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


